3-(Boc-amino)propyl bromide

Catalog No.
S677368
CAS No.
83948-53-2
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)propyl bromide

CAS Number

83948-53-2

Product Name

3-(Boc-amino)propyl bromide

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCBr

Synonyms

N-(3-Bromopropyl)carbamic Acid 1,1-Dimethylethyl Ester; (3-Bromopropyl)carbamic acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (3-bromopropyl)carbamate; 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane; 3-(BOC-amino)propyl Bromide; 3-Bromo-N-(tert-buto

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr

Applications in drug discovery

One prominent application of 3-(Boc-amino)propyl bromide lies in drug discovery. Researchers utilize it to synthesize diverse target molecules, including:

  • Benzydamine analogs: These analogs act as activators for soluble guanylate cyclase (sGC), an enzyme involved in regulating blood pressure and smooth muscle relaxation. Studies suggest that activating sGC holds potential for treating various cardiovascular conditions [].
  • N-substituted chromenotriazolopyrimidines: These compounds act as human murine double minute 2 (MDM2) inhibitors. MDM2 is a protein that regulates tumor suppressor p53, and its inhibition is a promising strategy for cancer therapy [].
  • Protected amines from piperidine derivatives: These protected amines serve as intermediates in the synthesis of sulfonamide series compounds, which possess various biological activities, including antibacterial and anti-inflammatory properties [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 3-bromopropylcarbamate

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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